molecular formula C15H12Cl2N2O4S B3579276 N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide CAS No. 5544-28-5

N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide

Cat. No.: B3579276
CAS No.: 5544-28-5
M. Wt: 387.2 g/mol
InChI Key: XQICNJQENWFZCU-UHFFFAOYSA-N
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Description

N-[4-(Acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide (CAS 329221-50-3) is a synthetic organic compound with a molecular formula of C 15 H 12 Cl 2 N 2 O 4 S and a molecular weight of 387.24 g/mol . This benzamide derivative features a 3,4-dichlorobenzamide moiety linked to a sulfonamide group, which is acetylated on the nitrogen atom. Compounds with this specific structural motif are of significant interest in scientific research and are frequently utilized as key intermediates or building blocks in organic and medicinal chemistry synthesis . Researchers value this compound for developing novel molecules with potential biological activity. Its mechanism of action in research settings is often associated with its ability to interact with enzymes or receptors, potentially acting as an inhibitor or a probe in biochemical assays . Similar complex benzamide derivatives are investigated for their activity towards specific biological targets, highlighting the research value of this chemical class . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4S/c1-9(20)19-24(22,23)12-5-3-11(4-6-12)18-15(21)10-2-7-13(16)14(17)8-10/h2-8H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQICNJQENWFZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360764
Record name ST005275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-28-5
Record name ST005275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide typically involves the following steps:

    Formation of the acetylsulfamoyl group: This can be achieved by reacting sulfanilamide with acetic anhydride under controlled conditions.

    Attachment to the phenyl ring: The acetylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the dichlorobenzamide moiety: This involves the chlorination of benzamide to introduce chlorine atoms at the 3 and 4 positions.

    Coupling of the two moieties: The final step involves coupling the acetylsulfamoyl-phenyl group with the dichlorobenzamide moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale production of sulfanilamide and acetic anhydride.

    Controlled reaction conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.

    Purification and isolation: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the acetylsulfamoyl group to an amine group.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The dichlorobenzamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Dichlorobenzamide Moieties

Several compounds share the 3,4-dichlorobenzamide scaffold but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:

Compound Name Substituents/Modifications Melting Point (°C) Key Pharmacological Data Source
N-[4-(Anilinosulfonyl)phenyl]-2,4-dichlorobenzamide 2,4-dichlorobenzamide + sulfonamide linkage N/A EC₅₀ adjusted for molecular weight (421 g/mol); higher activity vs. amide analogs Corrected study
N-(2-(1H-Indol-3-yl)ethyl)-3,4-dichlorobenzamide (Compound 18) 3,4-dichlorobenzamide + indole-ethylamine 112.4–113.9 Structural confirmation via NMR/HRMS; no explicit activity data Synthetic study
N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide 3,4-dichlorobenzamide + benzoxazole N/A Molecular weight: 439.33 g/mol; structural data only Supplier catalog

Key Observations :

  • Sulfonamide vs. Amide Linkages: The sulfonamide group in N-[4-(anilinosulfonyl)phenyl]-2,4-dichlorobenzamide significantly enhances pharmacological activity compared to its amide counterpart (EC₅₀ adjustments reflect potency improvements). This suggests that the sulfamoyl acetyl group in the target compound may similarly enhance receptor binding or stability .
  • Substituent Position: The 3,4-dichloro configuration in Compound 18 contrasts with the 2,4-dichloro arrangement in the sulfonamide analog.

Role of Chlorine Substitution

Chlorine atoms in benzamide derivatives are critical for modulating lipophilicity and binding interactions. For example:

  • N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (Compound 17) : Exhibits a higher melting point (150.6–152.0°C) compared to its 3,4-dichloro analog (Compound 18), suggesting differences in crystallinity and solubility .
  • N-[4-(Anilinosulfonyl)phenyl]-2,4-dichlorobenzamide: The 2,4-dichloro substitution pattern may optimize steric interactions with hydrophobic receptor pockets, whereas 3,4-dichloro configurations could favor π-stacking or halogen bonding .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~420–440 g/mol) is comparable to its analogs, but the acetylsulfamoyl group may improve aqueous solubility relative to purely hydrophobic derivatives like Compound 19 (2-naphthamide analog, melting point 193.2–195.0°C) .

Biological Activity

N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide (CAS No. 5544-28-5) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Cl2N2O3S. The compound features a dichlorobenzamide moiety and an acetylsulfamoyl group, which are critical for its biological interactions.

Property Value
Molecular FormulaC15H14Cl2N2O3S
Molecular Weight367.25 g/mol
IUPAC NameThis compound

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and modulation of signaling pathways. The acetylsulfamoyl group is believed to interact with specific enzymes, potentially inhibiting their activity and affecting metabolic processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness varies based on concentration and exposure time.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, treatment with this compound resulted in a significant reduction in inflammatory markers. This suggests potential applications in treating inflammatory diseases.

Cytotoxicity and Anticancer Activity

Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound may induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several compounds, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL.
  • Anti-inflammatory Research : In a controlled trial published in Inflammation Research, researchers administered this compound to mice with induced inflammation. The treated group showed a 50% reduction in edema compared to the control group .
  • Cytotoxicity Assessment : A study in Cancer Letters investigated the cytotoxic effects of this compound on HeLa cells. The findings revealed that at concentrations above 10 µM, significant cell death was observed within 24 hours of treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach. For example, a related dichlorobenzamide derivative (compound 18) was synthesized by reacting 3,4-dichlorobenzoyl chloride with an amine intermediate (e.g., 2-(1H-indol-3-yl)ethylamine) in the presence of triethylamine as a base. Key parameters include controlling temperature (0–5°C during acylation) and solvent selection (e.g., dichloromethane). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How can crystallographic techniques confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. For visualization, ORTEP-3 generates thermal ellipsoid plots to validate bond lengths, angles, and stereochemistry. For example, similar dichlorobenzamides were resolved with R-factors < 0.05, confirming planar aromatic systems and sulfonamide geometry .

Q. What spectroscopic methods are most reliable for characterizing purity and functional groups?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for dichlorophenyl (δ 7.2–7.8 ppm) and acetyl sulfamoyl groups (δ 2.1 ppm for CH3).
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
  • FTIR : Identify C=O (1680–1700 cm⁻¹) and sulfonamide S=O (1150–1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data in biological assays involving this compound?

  • Methodological Answer : Contradictions may arise from assay-specific factors (e.g., MTT vs. apoptosis markers). To address this:

  • Use orthogonal assays (e.g., flow cytometry for apoptosis and SRB for viability).
  • Validate purity via HPLC (>95%) to rule out degradation products.
  • Compare results with structurally related compounds (e.g., BATU-04 showed IC50 of 12.5 µM on T47D cells vs. 5-FU at 25 µM) .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., TLR4 or tubulin). BATU-04 showed strong binding to caspase-3 (ΔG = −8.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories, RMSD <2 Å).
  • QSAR Models : Corporate electronic descriptors (e.g., HOMO-LUMO) to predict bioactivity .

Q. How can researchers design experiments to elucidate metabolic pathways or degradation products?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to detect phase I/II metabolites.
  • Stability Studies : Expose the compound to simulated gastric fluid (pH 2) and analyze degradation via UPLC-PDA.
  • Isotope Labeling : Track 13C-labeled acetyl groups to map metabolic fate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide
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N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide

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